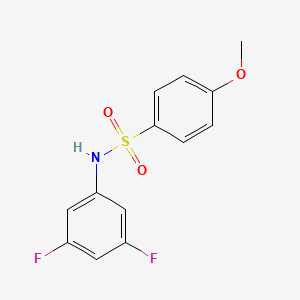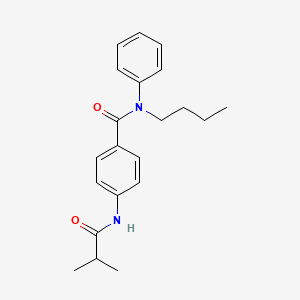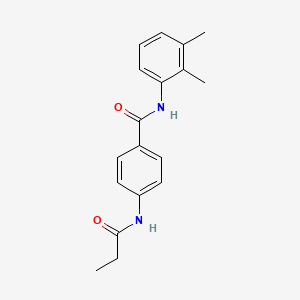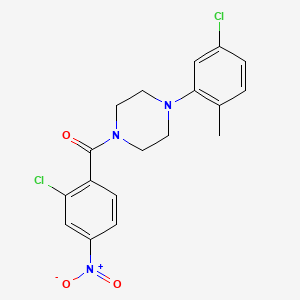
N-(3,5-difluorophenyl)-4-methoxybenzenesulfonamide
Overview
Description
N-(3,5-difluorophenyl)-4-methoxybenzenesulfonamide, commonly known as DFB or DFB-OMe, is a chemical compound that has been extensively used in scientific research. It is a sulfonamide derivative that has shown promising results in various studies.
Mechanism of Action
DFB-OMe is believed to exert its anticancer effects by inhibiting the activity of carbonic anhydrase IX (CAIX), which is overexpressed in various cancer cells. CAIX plays a crucial role in maintaining the pH balance of cancer cells, and its inhibition can lead to cell death. DFB-OMe has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
DFB-OMe has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. DFB-OMe has also been shown to reduce inflammation and pain by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
DFB-OMe has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. It has also shown promising results in various in vitro and in vivo studies. However, DFB-OMe has some limitations as well. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. It also has low selectivity for CAIX, which can lead to off-target effects.
Future Directions
DFB-OMe has shown promising results in various studies, and there are several future directions for its research. One direction is to improve its selectivity for CAIX, which can enhance its anticancer efficacy and reduce off-target effects. Another direction is to develop DFB-OMe analogs with improved solubility and bioavailability. DFB-OMe can also be studied for its potential use in combination with other anticancer agents to enhance their efficacy. Finally, DFB-OMe can be studied for its potential use in other diseases, such as inflammatory and autoimmune disorders.
In conclusion, DFB-OMe is a promising chemical compound that has shown potential as an anticancer agent and for its anti-inflammatory and analgesic properties. Its mechanism of action involves the inhibition of CAIX and HDACs, which can lead to apoptosis, inhibition of angiogenesis, and reduction of inflammation and pain. DFB-OMe has several advantages for lab experiments, but also has some limitations. There are several future directions for its research, including improving its selectivity and developing analogs with improved solubility and bioavailability.
Scientific Research Applications
DFB-OMe has been extensively used in scientific research as a potential anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. DFB-OMe has also been studied for its anti-inflammatory and analgesic properties. It has shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
properties
IUPAC Name |
N-(3,5-difluorophenyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO3S/c1-19-12-2-4-13(5-3-12)20(17,18)16-11-7-9(14)6-10(15)8-11/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEDEIHNDDOVQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-difluorophenyl)-4-methoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(4-chlorophenyl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4238812.png)

![4-{[1-(mesitylsulfonyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B4238824.png)



![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4238842.png)
![2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4238844.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B4238851.png)


![6,8-dimethyl-3-{[2-(4-morpholinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4238877.png)
![2-(1H-indol-3-yl)-N-[4-(4-morpholinyl)phenyl]-2-oxoacetamide](/img/structure/B4238881.png)
![2-amino-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide](/img/structure/B4238885.png)